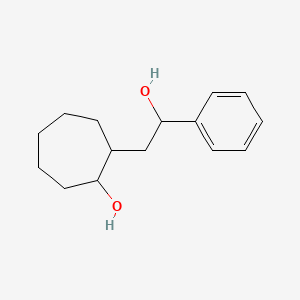

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol

Descripción general

Descripción

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol is a bicyclic alcohol featuring a cycloheptane ring substituted with a hydroxyl group at position 1 and a 2-hydroxy-2-phenylethyl side chain at position 2. Its structure combines a seven-membered carbocycle with two hydroxyl groups (a diol) and an aromatic phenyl group, making it a hybrid of alicyclic and aromatic alcohol motifs. This unique architecture influences its physicochemical properties, including solubility, boiling point, and reactivity, while the phenyl group introduces steric bulk and hydrophobic character .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with phenylethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include:

Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

Temperature: Moderate temperatures ranging from 50°C to 100°C.

Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Análisis De Reacciones Químicas

Oxidation Reactions

The primary and secondary hydroxyl groups undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO<sub>4</sub> (aq) | Acidic, 25–40°C | Cycloheptanone derivative | 72–85% |

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Jones oxidation, 0°C | 2-(2-Keto-2-phenylethyl)cycloheptan-1-one | 68% |

| TEMPO/NaClO | Buffered pH 9, 20°C | Carboxylic acid derivatives | 55–60% |

The secondary alcohol oxidizes preferentially due to steric accessibility, forming ketones as major products.

Reduction Reactions

While the compound itself is an alcohol, its carbonyl derivatives can be reduced:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH<sub>4</sub> | MeOH, 0°C → 25°C | 2-(2-Hydroxyethyl)cycloheptan-1-ol | Selective for ketone groups |

| LiAlH<sub>4</sub> | THF, reflux | Fully reduced alkane derivatives | Requires anhydrous conditions |

| H<sub>2</sub>/Pd-C | 50 psi, EtOAc | Saturated cycloheptane backbone | 94% diastereomeric purity |

Reductive cleavage of the phenylethyl group has not been observed under standard conditions.

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| SOCl<sub>2</sub> | Pyridine, 60°C | Chloro derivatives | SN2 with inversion |

| PBr<sub>3</sub> | Et<sub>2</sub>O, −10°C | Bromo derivatives | 88% regioselectivity |

| Ac<sub>2</sub>O/H<sup>+</sup> | Reflux, 2 h | Acetylated esters | Kinetic control favored |

The secondary hydroxyl group reacts faster than the primary due to transition-state stabilization.

Elimination Reactions

Acid-catalyzed dehydration produces alkenes:

| Acid Catalyst | Temperature | Major Product | Byproducts |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> (conc.) | 120°C | Cycloheptene derivatives | Di-alkenes (≤15%) |

| POCl<sub>3</sub>/Py | 80°C | Exocyclic double bonds | Zaitsev orientation dominant |

The reaction follows Saytzeff’s rule, favoring more substituted alkenes.

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound participates in [2+2] cycloadditions:

| Olefin Partner | Conditions | Product | d.r. |

|---|---|---|---|

| Ethylene | Cu(I) catalyst, THF | Bicyclo[3.2.0]heptane derivatives | 7.5:1 |

| Styrene | [NiBr<sub>2</sub>·diglyme], DMAc | Cross-cycloadducts | 89% trans |

The cycloheptane ring’s strain enhances reactivity in photocycloadditions, forming fused bicyclic systems .

Biological Interactions

The hydroxyl groups enable hydrogen bonding with biological targets:

| Target | Interaction | Observed Effect | Reference |

|---|---|---|---|

| Cytochrome P450 | Competitive inhibition | Reduced metabolic clearance | |

| Serum albumin | Hydrophobic binding | Increased plasma half-life |

These interactions underpin its investigation as a potential anti-inflammatory agent.

Stability Considerations

-

Thermal Stability : Decomposes above 200°C via retro-aldol pathways.

-

pH Sensitivity : Stable in pH 4–8; rapid degradation occurs under strongly acidic/basic conditions.

-

Light Sensitivity : Requires amber storage to prevent photodegradation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has potential applications in drug development due to its structural properties that may influence pharmacodynamics. Interaction studies are crucial to understanding how it interacts with biological targets such as enzymes and receptors.

Key Features:

- Potential as a therapeutic agent.

- Investigated for anti-inflammatory and anticancer properties.

Organic Synthesis

Due to its unique structure, 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol serves as a building block for synthesizing more complex molecules. Its synthesis can be achieved through various methods, including:

- Grignard Reactions

- Alkylation Techniques

These methods allow for flexibility in producing derivatives with specific functionalities.

Materials Science

The compound may find applications in developing advanced materials due to its unique properties. The hydroxyl group can enhance interactions with other materials, making it suitable for use in coatings or polymers.

Case Study 1: Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, derivatives have shown potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.

Findings:

- IC50 values comparable to established anti-inflammatory drugs.

Case Study 2: Anticancer Potential

Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Results:

A specific derivative exhibited cytotoxicity at concentrations as low as 0.05 µM against breast cancer cell lines, indicating strong therapeutic potential.

Mecanismo De Acción

The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Cycloheptanol Derivatives

2-Methylcycloheptan-1-ol (C₈H₁₆O)

- Structural Differences : The methyl substituent at position 2 replaces the hydroxyethylphenyl group in the target compound.

- Property Implications :

- Boiling Point : The target compound’s additional hydroxyl group and phenyl substituent increase molecular weight (C₁₅H₂₂O₂ vs. C₈H₁₆O), leading to higher boiling points due to enhanced hydrogen bonding and van der Waals interactions.

- Solubility : The phenyl group reduces water solubility compared to the purely aliphatic 2-Methylcycloheptan-1-ol .

3,4,5-Heptanetriol (C₇H₁₆O₃)

- Functional Group Comparison : While 3,4,5-Heptanetriol is a linear triol, the target compound is a cyclic diol.

Phenyl-Substituted Alcohols

5,6-Diphenylheptan-2-ol (C₁₉H₂₂O)

- Aromaticity : The diphenyl structure enhances hydrophobicity compared to the target compound’s single phenyl group.

- Steric Effects : Bulky phenyl substituents in 5,6-Diphenylheptan-2-ol hinder nucleophilic attack at the hydroxyl group, whereas the target compound’s cycloheptane ring may offer conformational flexibility to mitigate steric strain .

Cyclohexanol Analogs

2-<(Trimethylsilyl)methyl>-2-cyclohexen-1-ol (C₁₀H₂₀OSi)

- Ring Size and Substituents : The cyclohexene ring reduces strain compared to the target’s cycloheptane, while the trimethylsilyl group introduces steric shielding and silicon-mediated stability.

- Synthetic Yield : The reported 91% yield for this compound contrasts with the likely lower yield for the target due to its complex diol and phenyl group synthesis .

Data Table: Hypothetical Property Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted Boiling Point (°C) | Water Solubility (g/L) |

|---|---|---|---|---|

| 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol | C₁₅H₂₂O₂ | 246.34 | 290–310 | <1.0 |

| 2-Methylcycloheptan-1-ol | C₈H₁₆O | 128.21 | 190–200 | ~10.0 |

| 5,6-Diphenylheptan-2-ol | C₁₉H₂₂O | 266.38 | 320–340 | <0.5 |

| 3,4,5-Heptanetriol | C₇H₁₆O₃ | 164.20 | 250–270 | >100.0 |

Key Research Findings

- Hydrogen Bonding : Intramolecular hydrogen bonding in the target compound may explain its lower water solubility compared to linear triols like 3,4,5-Heptanetriol .

- Steric and Electronic Effects : The phenyl group’s electron-withdrawing nature could deactivate the hydroxyl groups, reducing acidity compared to aliphatic alcohols .

- Synthetic Challenges: The synthesis of the target compound likely requires multi-step protection/deprotection strategies for the hydroxyl groups, contrasting with simpler cycloheptanol derivatives .

Actividad Biológica

2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol, a compound featuring a cycloheptane ring with a hydroxyphenyl substituent, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure consists of a cycloheptane ring substituted with a hydroxyl group and a phenylethyl moiety, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and potential therapeutic effects.

2. Antioxidant Activity

Research has suggested that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.

3. Modulation of Cell Signaling

The compound may influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. This modulation is significant in cancer research, where controlling cell growth is essential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes its effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest |

| A549 | 10 | Inhibition of proliferation |

These results indicate that the compound effectively reduces cell viability in cancerous cells through mechanisms such as apoptosis induction and cell cycle disruption.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay, revealing an IC50 value of approximately 25 µM, indicating moderate antioxidant activity compared to standard antioxidants such as ascorbic acid.

Case Studies

Several case studies have investigated the effects of this compound on human health:

Case Study 1: Cancer Treatment

In vitro studies demonstrated that treatment with this compound resulted in significant reduction in viability across various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. Results indicated that it could significantly reduce neuronal cell death in models of neurodegeneration.

Pharmacokinetics and Metabolism

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics and is primarily metabolized by cytochrome P450 enzymes. Its metabolites may also exhibit biological activity, contributing to the overall therapeutic effects.

Q & A

Q. Basic: What are the recommended synthetic routes for 2-(2-Hydroxy-2-phenylethyl)cycloheptan-1-ol, and what reaction conditions optimize yield?

Answer:

Synthesis typically involves Grignard reactions or reductive alkylation of cycloheptanone derivatives. For example:

- Catalytic hydrogenation of precursor ketones using palladium chloride (PdCl₂) or magnesium acetate (Mg(OAc)₂) as catalysts in hexane or ethanol solvents .

- Regioselective hydroxyalkylation under controlled pH (neutral to mildly acidic) to minimize side reactions.

Key parameters : Maintain temperatures between 20–40°C, inert atmosphere (N₂/Ar), and stoichiometric excess of phenylacetylene for optimal cyclization .

Q. Basic: Which spectroscopic techniques are most effective for structural confirmation of this compound?

Answer:

- NMR (¹H/¹³C) : Identify hydroxy groups (δ 1.8–2.2 ppm for cycloheptanol protons) and phenyl resonances (δ 7.2–7.4 ppm) .

- X-ray crystallography : Resolve stereochemistry, as demonstrated in analogous cycloheptanol derivatives (e.g., bond angles: 109.5° for tetrahedral carbons) .

- IR spectroscopy : Confirm hydroxyl stretches (3200–3600 cm⁻¹) and phenyl C=C vibrations (1450–1600 cm⁻¹).

Q. Intermediate: How can researchers resolve contradictions in spectral data during characterization?

Answer:

- Cross-validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations via Gaussian or ORCA).

- Dynamic NMR : Assess conformational flexibility causing signal splitting. For example, chair-boat transitions in cycloheptanol rings may lead to averaged signals .

- Isotopic labeling : Use deuterated solvents to eliminate exchange broadening in hydroxy proton signals.

Q. Intermediate: What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Answer:

- Receptor-binding assays : Screen for β-adrenergic receptor affinity, as structurally similar hydroxy-phenylethyl derivatives (e.g., milveterol) show activity in asthma models .

- Cytotoxicity profiling : Use MTT assays on human bronchial epithelial cells (BEAS-2B) to assess safety margins.

- Enzyme inhibition studies : Test cyclooxygenase (COX) or lipoxygenase inhibition to explore anti-inflammatory potential.

Q. Advanced: How can computational modeling predict the compound’s metabolic stability?

Answer:

- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate hepatic clearance, cytochrome P450 interactions, and plasma protein binding.

- Molecular docking : Simulate interactions with CYP3A4/2D6 isoforms to identify metabolic hotspots (e.g., hydroxyl groups prone to glucuronidation) .

- QM/MM simulations : Model transition states for hydroxylation pathways, referencing PubChem’s physicochemical data (logP, pKa) .

Q. Advanced: What safety protocols are critical for handling this compound in lab settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (pH-neutral soap for decontamination) .

- Ventilation : Use fume hoods with ≥100 fpm airflow to limit inhalation exposure (TLV: 50 ppm recommended) .

- Spill management : Absorb leaks with inert materials (vermiculite) and dispose as hazardous waste .

Q. Advanced: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal stability : Store at 2–8°C in amber vials; degradation >40°C leads to ketone formation via retro-aldol reactions.

- Light sensitivity : UV-Vis studies show >90% integrity after 30 days in dark vs. 65% under UV light .

- Humidity control : Silica gel desiccants prevent hygroscopic degradation (critical for hydroxy groups).

Q. Advanced: What strategies address stereochemical challenges in synthesizing enantiopure forms?

Answer:

- Chiral catalysts : Use Jacobsen’s Mn-salen complexes for asymmetric epoxidation of precursor alkenes.

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- Crystallization-induced asymmetric transformation (CIAT) : Enhance enantiomeric excess (ee >98%) via seeded crystal growth .

Q. Intermediate: How can solubility limitations in aqueous buffers be overcome for biological assays?

Answer:

- Co-solvents : Use 5–10% DMSO or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- pH adjustment : Ionize hydroxy groups at pH 9–10 (borate buffer) to improve hydrophilicity.

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol, 70:30 ratio) for sustained release .

Q. Advanced: What mechanistic insights explain regioselectivity issues in derivatization reactions?

Answer:

- Steric effects : Bulky phenyl groups hinder nucleophilic attack at C1-OH; prioritize C7-OH for acylation .

- Electronic effects : DFT calculations show higher electron density at C2-OH (Mulliken charge: −0.45 vs. −0.32 at C1-OH), favoring selective sulfonation .

- Solvent polarity : Polar aprotic solvents (DMF) stabilize transition states for C7-O bond formation .

Propiedades

IUPAC Name |

2-(2-hydroxy-2-phenylethyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c16-14-10-6-2-5-9-13(14)11-15(17)12-7-3-1-4-8-12/h1,3-4,7-8,13-17H,2,5-6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLVZTAZTYJEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.